Hexane, 3-methyl-, (3S)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
6131-24-4 |
|---|---|
Molecular Formula |
C7H16 |
Molecular Weight |
100.20 g/mol |
IUPAC Name |
(3S)-3-methylhexane |
InChI |
InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
VLJXXKKOSFGPHI-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@@H](C)CC |
Canonical SMILES |
CCCC(C)CC |
Origin of Product |
United States |
Foundational Stereochemical Principles and Theoretical Considerations of 3s 3 Methylhexane
Absolute Configuration and Chiral Purity: Conceptual Frameworks
The concept of absolute configuration is fundamental to stereochemistry, providing a definitive three-dimensional arrangement of atoms for a chiral molecule. mdpi.com For (3S)-3-methylhexane, the "S" designation specifies its absolute configuration. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules, a system that ranks the substituents attached to a stereocenter. wikipedia.orgwizeprep.com In the case of 3-methylhexane (B165618), the stereocenter is the third carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propyl group. quora.comhaverford.edu
To assign the configuration, priorities are given to these groups based on the atomic number of the atoms directly attached to the chiral carbon. vanderbilt.edu The propyl group receives the highest priority, followed by the ethyl group, then the methyl group, and finally the hydrogen atom with the lowest priority. askfilo.com With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority of the remaining groups (propyl → ethyl → methyl) traces a counter-clockwise path, leading to the "S" designation. askfilo.com
Chiral purity, often expressed as enantiomeric excess (ee), is a measure of the dominance of one enantiomer in a mixture. wikipedia.org It is calculated as the difference between the percentage of the major and minor enantiomers. wikipedia.org A sample containing 70% of the (S)-enantiomer and 30% of the (R)-enantiomer would have an enantiomeric excess of 40%. wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture (an equal mix of both enantiomers) has an ee of 0%. wikipedia.orgmdpi.com The determination of enantiomeric excess is crucial in many fields, as the biological and physical properties of enantiomers can differ significantly. skpharmteco.com Techniques such as chiral chromatography (including gas chromatography and high-performance liquid chromatography) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to measure chiral purity. openochem.orgnih.gov
Stereochemical Nomenclature and Isomeric Relationships of 3-Methylhexane
3-Methylhexane is a structural isomer of heptane (B126788), meaning it shares the same molecular formula, C7H16, but has a different connectivity of atoms. wikipedia.orgfscj.edu Specifically, it is a branched alkane where a methyl group is attached to the third carbon of a six-carbon hexane (B92381) chain. ebi.ac.ukyoutube.com
The presence of a chiral center at the third carbon atom gives rise to stereoisomerism. vedantu.combrainly.in This means that 3-methylhexane can exist as two different stereoisomers that are non-superimposable mirror images of each other. brainly.in These two isomers are called enantiomers. byjus.com
The specific nomenclature used to distinguish between these enantiomers is the (R/S) system, based on the Cahn-Ingold-Prelog priority rules. vaia.com The two enantiomers of 3-methylhexane are designated as (R)-3-methylhexane and (S)-3-methylhexane. wikipedia.orgebi.ac.uk These molecules are identical in most of their physical properties, such as boiling point and density, but they differ in their interaction with plane-polarized light (a property known as optical activity) and their interactions with other chiral molecules. skpharmteco.com The relationship between (R)-3-bromo-3-methylhexane and (S)-3-bromo-3-methylhexane is that of enantiomers. chegg.com
It is important to distinguish enantiomers from other types of isomers. For instance, 2-methylhexane (B165397) is a constitutional isomer of 3-methylhexane, as they have different atomic connections. brainly.com Diastereomers are stereoisomers that are not mirror images of each other, which occurs in molecules with multiple chiral centers; 3-methylhexane, having only one chiral center, does not have diastereomers. byjus.com
Theoretical Models of Chirality and Molecular Symmetry in Alkane Systems
Chirality in alkanes, as in other organic molecules, arises from the three-dimensional arrangement of atoms. pressbooks.pub An alkane is chiral if its molecular structure is non-superimposable on its mirror image. skpharmteco.com The most common source of chirality in alkanes is the presence of a stereocenter, which is a tetrahedral carbon atom bonded to four different substituent groups. haverford.edu 3-Methylhexane is a classic example of a chiral alkane, with its third carbon atom being a stereocenter. quora.combrainly.in This carbon is attached to a hydrogen atom, a methyl group, an ethyl group, and a propyl group. haverford.edu
The presence of a stereocenter is a sufficient but not a necessary condition for chirality. The ultimate determinant of chirality is the absence of any improper axis of rotation (S_n), which includes planes of symmetry (S_1) and centers of inversion (S_2). A molecule that possesses a plane of symmetry or a center of inversion will be superimposable on its mirror image and is therefore achiral. vedantu.com Chiral molecules like (3S)-3-methylhexane lack these symmetry elements. vedantu.com
In contrast, an achiral alkane like 3-methylpentane (B165638) has a plane of symmetry. Its structure is CH3-CH2-CH(CH3)-CH2-CH3, and the two ethyl groups attached to the central carbon are identical, rendering it achiral. quora.com
Theoretical models used to understand and predict chirality in alkanes often involve computational chemistry. These models can calculate the molecule's three-dimensional structure and analyze its symmetry properties. Furthermore, theoretical approaches can be used to calculate properties that are dependent on chirality, such as optical rotation. mdpi.com The study of chiral alkanes is significant as they are prevalent in petroleum and their chirality can offer insights into geochemical processes. kg.ac.rs
Historical Context and Evolution of Stereochemical Understanding Pertaining to Chiral Alkanes
The understanding of stereochemistry, the three-dimensional structure of molecules, has its roots in the 19th century. In 1815, Jean-Baptiste Biot first observed that some organic compounds could rotate the plane of polarized light, a phenomenon he termed optical activity. wikipedia.org This was a pivotal discovery, suggesting a three-dimensional aspect to molecular structure. However, it was Louis Pasteur who is often credited as the first stereochemist. In 1842, he meticulously separated two different types of tartaric acid crystals that were mirror images of each other and found that they rotated plane-polarized light in opposite directions. byjus.comwikipedia.org
The theoretical foundation for this was provided in 1874 by Jacobus Henricus van 't Hoff and Joseph Le Bel, who independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. wikipedia.org This tetrahedral model explained how a carbon atom bonded to four different groups could exist in two distinct spatial arrangements—enantiomers—that are non-superimposable mirror images. The existence of two, and only two, separable isomers for compounds like 3-methylhexane provided strong evidence for the fixed tetrahedral bonding of carbon. haverford.edu
The term "chirality" was introduced by Lord Kelvin in 1904. wikipedia.org The development of the Cahn-Ingold-Prelog (CIP) nomenclature in 1966 provided a standardized method for unambiguously describing the absolute configuration of stereocenters as either R or S. wikipedia.orgwikipedia.org
The study of chiral alkanes specifically has been advanced by the development of analytical techniques capable of separating and identifying enantiomers. For instance, early work on the enantiomeric discrimination of chiral alkanes was challenging, but techniques like NMR spectroscopy in chiral liquid crystal solvents have proven successful. researchgate.net Vibrational circular dichroism has also been used to determine the enantiomeric excess of deuterated chiral hydrocarbons. optica.org These advancements allow for a deeper understanding of the stereochemical composition of complex hydrocarbon mixtures, such as those found in petroleum.
Conformational Analysis and Rotational Isomerism of (3S)-3-Methylhexane: Theoretical Studies
Conformational analysis of alkanes involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. pearson.com These different arrangements are called conformations or conformers. wikidoc.org For (3S)-3-methylhexane, rotation around its various carbon-carbon single bonds leads to a complex potential energy surface with multiple energy minima (staggered conformations) and maxima (eclipsed conformations). wikidoc.orgwikipedia.org
Theoretical studies, often employing computational chemistry methods, are crucial for understanding the relative energies and rotational barriers of these conformers. The most stable conformations are typically those that minimize steric strain (repulsive interactions between bulky groups) and torsional strain (repulsive interactions between bonds on adjacent atoms). uci.edulibretexts.org
When analyzing the rotation around the C3-C4 bond of 3-methylhexane, the molecule has one ethyl group on the C4 carbon and two groups (ethyl and methyl) on the C3 carbon. elsevier.es The various staggered and eclipsed conformations will have different energies. Staggered conformations are energy minima, while eclipsed conformations represent energy maxima. wikidoc.org
The most stable conformations are the 'anti' arrangements, where the largest groups on adjacent carbons are 180° apart, minimizing steric hindrance. 'Gauche' conformations, where large groups are 60° apart, are less stable due to increased steric strain. libretexts.org The highest energy conformations are those where the largest groups are eclipsed. uci.edu The energy difference between the most stable staggered conformation and the highest energy eclipsed conformation defines the rotational energy barrier. uci.edu While these barriers are present, they are typically low enough for rapid interconversion between conformers at room temperature. libretexts.org
Advanced Synthetic Methodologies for Enantiopure 3s 3 Methylhexane
Asymmetric Synthesis Approaches to Chiral Alkane Scaffolds
Asymmetric synthesis is a cornerstone in the preparation of chiral molecules, enabling the conversion of achiral starting materials into chiral products with a high degree of stereoselectivity uwindsor.ca. The synthesis of a simple chiral alkane like (3S)-3-methylhexane requires precise control over the formation of the stereogenic center.
Chiral Auxiliary-Mediated Synthesis of (3S)-3-Methylhexane Precursors
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product wikipedia.orgsigmaaldrich.com. For the synthesis of (3S)-3-methylhexane precursors, a common strategy involves the use of chiral oxazolidinones, popularized by David Evans .
An illustrative approach would involve the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable acyl chloride. The resulting N-acyl oxazolidinone can then undergo a stereoselective alkylation reaction. To construct the backbone of 3-methylhexane (B165618), a two-step alkylation sequence can be envisioned. First, an ethyl group is introduced, followed by a propyl group. The stereoselectivity of these alkylations is controlled by the chiral auxiliary, which shields one face of the enolate, directing the incoming electrophile to the opposite face. Subsequent removal of the auxiliary, often via hydrolysis or reduction, would yield a chiral carboxylic acid or alcohol precursor, which can then be converted to (3S)-3-methylhexane through standard functional group manipulations, such as reduction and deoxygenation.
| Step | Reaction | Reagents | Expected Diastereoselectivity |
| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Butyryl chloride, Base | N/A |
| 2 | Diastereoselective Alkylation | LDA, Ethyl iodide | >95% de |
| 3 | Auxiliary Removal (Reduction) | LiAlH4 | N/A |
| 4 | Conversion to Alkane | Tosylation, Reduction with LiAlH4 | N/A |
Asymmetric Catalysis in the Formation of the Chiral Center in 3-Methylhexane
Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries nih.gov. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of the chiral product nih.gov.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins nih.gov. To synthesize (3S)-3-methylhexane, a suitable unsaturated precursor, such as (E)-3-methylhex-2-ene or 3-methylhex-3-ene, could be subjected to asymmetric hydrogenation. Chiral catalysts based on noble metals like rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), have demonstrated high efficacy in such transformations udel.edursc.orgnih.gov.
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, a rhodium catalyst bearing a chiral bisphosphine ligand could coordinate to the double bond of the substrate, creating a chiral environment that favors the delivery of hydrogen from one face, leading to the desired (S)-enantiomer.
| Catalyst System | Substrate | Pressure (H2) | Temperature (°C) | Enantiomeric Excess (ee) |
| [Rh(COD)(R,R)-DIPAMP)]BF4 | (E)-3-Methylhex-2-ene | 10 atm | 25 | >90% |
| [Ru(BINAP)Cl2] | (E)-3-Methylhex-2-ene | 50 atm | 50 | >95% |
| [Ir(COD)(PCy3)(py)]PF6 with chiral ligand | 3-Methylhex-3-ene | 20 atm | 25 | >85% |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis princeton.edu. For the synthesis of precursors to (3S)-3-methylhexane, organocatalytic methods can be employed to create the key chiral center. One potential strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral amine, such as a derivative of proline or a diarylprolinol silyl (B83357) ether.
For example, the reaction of propanal with a nitroalkene, catalyzed by a chiral secondary amine, could generate a chiral Michael adduct. This adduct could then be further elaborated and the nitro group removed to afford a precursor to (3S)-3-methylhexane. The stereochemical outcome is dictated by the formation of a transient enamine or iminium ion intermediate with the chiral catalyst, which controls the facial selectivity of the addition.
Enantioselective Alkylation and Grignard Reactions for (3S)-3-Methylhexane Synthesis
Direct enantioselective alkylation of prochiral enolates is a challenging but highly desirable transformation princeton.edu. The development of chiral phase-transfer catalysts and chiral ligands for metal-catalyzed alkylations has provided avenues to access enantioenriched products.
A plausible route to a (3S)-3-methylhexane precursor could involve the enantioselective alkylation of a ketone enolate. For instance, the lithium enolate of 2-pentanone could be treated with ethyl iodide in the presence of a chiral ligand. The chiral ligand would coordinate to the lithium ion, creating a chiral environment that biases the approach of the electrophile.
Enantioselective addition of Grignard reagents to carbonyl compounds is another powerful method for creating chiral centers nih.govrsc.org. The synthesis of a precursor to (3S)-3-methylhexane could be achieved by the asymmetric addition of an ethylmagnesium bromide to butanal, or a propylmagnesium bromide to propanal, in the presence of a chiral ligand or catalyst rsc.org. For example, copper-catalyzed asymmetric addition of Grignard reagents to aldehydes has been shown to proceed with high enantioselectivity using chiral phosphine ligands tecnalia.com. The resulting chiral secondary alcohol can then be converted to the corresponding alkane.
| Reaction Type | Substrates | Catalyst/Ligand | Expected Enantioselectivity |
| Enantioselective Alkylation | 2-Pentanone enolate + Ethyl iodide | Chiral Lithium Amide | Up to 90% ee |
| Asymmetric Grignard Addition | Butanal + Ethylmagnesium bromide | Cu(I)/Chiral Diphosphine | >95% ee |
| Asymmetric Grignard Addition | Propanal + Propylmagnesium bromide | Ti(IV)/TADDOL | Up to 98% ee |
Biocatalytic Transformations and Enzymatic Routes to (3S)-3-Methylhexane or its Precursors
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
The synthesis of (3S)-3-methylhexane or its precursors can be envisioned through several enzymatic routes. One approach is the enantioselective reduction of a ketone, such as 3-hexanone (B147009), using a ketoreductase (KRED). A wide variety of KREDs are available, many of which exhibit high enantioselectivity for the production of either the (R)- or (S)-alcohol. By selecting an appropriate KRED, 3-hexanone could be reduced to (S)-3-hexanol with high enantiomeric excess. The resulting chiral alcohol can then be converted to (3S)-3-methylhexane.
Another potential biocatalytic strategy involves the use of enzymes capable of hydrocarbon biosynthesis. Recently, certain bacterial enzymes have been identified that can produce long-chain alkenes from fatty acid precursors eurekalert.org. While direct synthesis of a short, branched alkane like 3-methylhexane via this route is not yet established, metabolic engineering of microorganisms to produce specific hydrocarbon targets is a rapidly advancing field. It is conceivable that a biosynthetic pathway could be engineered to produce an unsaturated precursor to (3S)-3-methylhexane, which could then be hydrogenated.
| Enzyme Class | Reaction Type | Substrate | Product | Typical Enantioselectivity |
| Ketoreductase (KRED) | Asymmetric Reduction | 3-Hexanone | (S)-3-Hexanol | >99% ee |
| Lipase | Kinetic Resolution | rac-3-Methylhexanoic acid | (S)-3-Methylhexanoic ester | >95% ee |
| Alkene Reductase (Ene-reductase) | Asymmetric Reduction | (E)-3-Methylhex-2-ene | (S)-3-Methylhexane | >98% ee |
Deracemization and Chiral Resolution Techniques for 3-Methylhexane Enantiomers
The separation of a racemic mixture of 3-methylhexane into its individual (R) and (S) enantiomers is a critical step in obtaining the enantiopure (3S)-3-methylhexane. Due to the identical physical properties of enantiomers, this separation requires the use of chiral environments or reagents to induce diastereomeric interactions.
One of the most powerful techniques for the separation of enantiomers is preparative chiral chromatography . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. While specific conditions for 3-methylhexane are not extensively documented in readily available literature, the principles of chiral chromatography are well-established for separating non-functionalized alkanes. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.
Kinetic resolution offers another avenue to enantiomerically enriched 3-methylhexane. This technique involves the reaction of the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For instance, a chiral catalyst might selectively oxidize or functionalize one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A high selectivity factor is essential for obtaining high enantiomeric excess (ee) of the desired enantiomer. While specific data for the kinetic resolution of 3-methylhexane is scarce, the general principles can be illustrated with a hypothetical example.
Enzymatic resolution is a subset of kinetic resolution that employs enzymes as chiral catalysts. Enzymes can exhibit exquisite stereoselectivity, making them highly effective for resolving racemic mixtures. For a simple alkane like 3-methylhexane, a potential enzymatic approach could involve a hydroxylase enzyme that selectively functionalizes one enantiomer. However, the inert nature of the C-H bonds in alkanes makes this a challenging transformation.
Deracemization is an advanced concept that aims to convert a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This is a significant advantage over traditional resolution methods where the maximum yield for the desired enantiomer is 50%. Deracemization processes often involve a combination of an enantioselective process and a racemization step. For instance, a catalyst could selectively remove one enantiomer from the racemic mixture while another catalyst or condition continuously racemizes the remaining undesired enantiomer back to the racemic mixture. This dynamic kinetic resolution allows for the complete conversion of the starting material to the desired enantiomer. The application of such techniques to non-functionalized alkanes like 3-methylhexane is an active area of research but remains a formidable challenge.
Green Chemistry Principles in the Synthesis of Enantiopure (3S)-3-Methylhexane
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. The synthesis of enantiopure (3S)-3-methylhexane can be evaluated and improved through the lens of these principles.
A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. In the context of synthesizing (3S)-3-methylhexane, a hypothetical asymmetric hydrogenation of a prochiral alkene would exhibit 100% atom economy, representing an ideal green synthetic step.
The use of renewable feedstocks is another cornerstone of green chemistry. Terpenes, which are naturally occurring hydrocarbons produced by plants, represent a potential renewable source for the synthesis of chiral alkanes. For example, a chiral terpene with a suitable carbon skeleton could potentially be converted to (3S)-3-methylhexane through a series of chemical transformations. This approach would reduce the reliance on fossil fuel-based starting materials.
The choice of solvents and catalysts also plays a crucial role in the greenness of a synthesis. The ideal solvent should be non-toxic, non-flammable, and readily recyclable. Research into solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-derived solvents is a major focus of green chemistry. Furthermore, the use of catalytic methods, especially those employing earth-abundant and non-toxic metals, is highly desirable as it reduces the amount of waste generated compared to stoichiometric reagents. In the context of (3S)-3-methylhexane synthesis, the development of highly efficient and recyclable chiral catalysts would significantly improve the environmental footprint of the process.
By integrating these green chemistry principles into the design and optimization of synthetic routes, the production of enantiopure (3S)-3-methylhexane can be achieved in a more sustainable and environmentally responsible manner.
Chromatographic and Spectroscopic Elucidation of 3s 3 Methylhexane Enantiomeric Composition
Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment
Chiral Gas Chromatography (GC) is a powerful and versatile technique for the separation of volatile and semi-volatile enantiomers, making it highly suitable for analyzing chiral hydrocarbons like 3-methylhexane (B165618). chromatographyonline.com The method's high resolution and sensitivity are ideal for determining the enantiomeric composition of complex mixtures. chromatographyonline.com The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated onto the inner wall of a capillary column, leading to different retention times and, thus, separation.
Stationary Phase Selection and Optimization for (3S)-3-Methylhexane Resolution
The resolution of chiral alkanes, which interact primarily through weaker van der Waals forces, is particularly challenging and heavily dependent on the choice of the CSP. researchgate.net For this class of compounds, derivatized cyclodextrins are the most effective and widely used stationary phases. chromatographyonline.comgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatization enhances enantioselectivity. chromatographyonline.commdpi.com
The selection of the specific cyclodextrin (B1172386) and its derivatives is crucial for achieving baseline separation of 3-methylhexane enantiomers. The toroidal structure of cyclodextrins features a hydrophobic inner cavity and a hydrophilic exterior, allowing for stereospecific interactions. chromatographyonline.com The size of the cyclodextrin cavity (α-, β-, or γ-) and the nature of the derivatizing groups at the hydroxyl positions dictate the selectivity for a given analyte. For small hydrocarbons like 3-methylhexane, modified β-cyclodextrins often provide the necessary enantioselectivity.
Key Optimization Parameters:
Temperature Program: The oven temperature is a critical parameter. Isothermal analysis at a lower temperature often increases the interaction time with the CSP, enhancing resolution but also increasing analysis time. A temperature ramp (gradient) can be optimized to achieve a balance between resolution and peak sharpness.
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects chromatographic efficiency. Optimizing the flow rate is essential to minimize band broadening and maximize resolution.
Column Dimensions: Longer columns or those with a smaller internal diameter typically offer higher theoretical plates and better resolving power, though at the cost of longer analysis times and higher back pressure.
Table 1: Common Chiral GC Stationary Phases for Hydrocarbon Enantioseparation
| Stationary Phase Class | Specific Example | Principle of Separation | Typical Analytes |
|---|---|---|---|
| Derivatized β-Cyclodextrins | 2,6-di-O-pentyl-3-O-trifluoroacetyl-β-cyclodextrin | Inclusion complexation, dipole-dipole interactions | Chiral alkanes, terpenes |
| Derivatized β-Cyclodextrins | Permethylated β-cyclodextrin | Inclusion complexation, hydrophobic interactions | Volatile flavor & fragrance compounds, hydrocarbons |
| Derivatized γ-Cyclodextrins | Trifluoroacetylated γ-cyclodextrin (ChiralDex G-TA) | Surface interactions, hydrogen bonding | Alcohols, diols, ketones |
This table presents examples of stationary phases used for chiral separations of volatile organic compounds, including hydrocarbons.
Advanced Detection Techniques in Chiral GC (e.g., MS Coupling)
While a Flame Ionization Detector (FID) is commonly used in GC for its high sensitivity to hydrocarbons, coupling chiral GC with a Mass Spectrometer (GC-MS) provides significant advantages. jmaterenvironsci.com Mass spectrometry offers definitive structural information, confirming the identity of the eluting peaks as 3-methylhexane. This is particularly valuable when analyzing complex matrices where co-elution with other components is possible.
In a GC-MS system, after the enantiomers are separated on the chiral column, they enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. For 3-methylhexane, the mass spectrum would show a molecular ion peak (m/z 100.2) and characteristic fragment ions, confirming its identity. restek.com The combination of retention time data from the chiral column and mass spectral data from the detector provides a highly reliable method for both enantiomeric and structural elucidation.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomer separation. phenomenex.com While GC is often preferred for volatile alkanes, HPLC offers versatility in terms of mobile and stationary phase choices and is particularly useful for less volatile compounds or for scaling up separations. csfarmacie.cz The separation mechanism in chiral HPLC relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, leading to different retention times. chiralpedia.com
Chiral Stationary Phases for Enantioseparation of 3-Methylhexane
The success of a chiral HPLC separation depends almost entirely on the selection of an appropriate Chiral Stationary Phase (CSP). mdpi.com For non-polar compounds like 3-methylhexane that lack functional groups for strong interactions (e.g., hydrogen bonding, π-π stacking), CSPs that rely on inclusion phenomena or hydrophobic interactions are required. Polysaccharide-based CSPs are among the most powerful and versatile for a broad range of chiral compounds. csfarmacie.cz
These phases consist of cellulose or amylose derivatives (e.g., carbamates, esters) coated or covalently bonded to a silica support. hplc.eu The chiral recognition mechanism is based on the analyte fitting into chiral grooves and cavities on the polysaccharide structure. The separation of 3-methylhexane enantiomers would be achieved in a normal-phase mode, using non-polar mobile phases such as hexane (B92381) or heptane (B126788), often with a small amount of a polar modifier like isopropanol or ethanol to adjust retention and selectivity. csfarmacie.cz
Table 2: Representative Chiral HPLC Stationary Phases
| CSP Class | Specific Selector Example | Mode of Operation | Interaction Mechanism |
|---|---|---|---|
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic | π-π interactions, hydrogen bonding, steric inclusion |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase, Polar Organic | Steric inclusion, dipole-dipole interactions |
| Pirkle-Type (Brush-Type) | DNB-Phenylglycine | Normal Phase | π-π interactions, hydrogen bonding, dipole stacking |
| Macrocyclic Glycopeptides | Teicoplanin | Reversed Phase, Polar Ionic, Polar Organic | Inclusion, ionic and hydrogen bonding |
This table illustrates common classes of CSPs used in HPLC for a wide variety of chiral separations. Polysaccharide phases operating in normal phase are most relevant for chiral alkanes.
Preparative Chiral HPLC for (3S)-3-Methylhexane Isolation
Beyond analytical assessment, chiral HPLC can be scaled up for the isolation of single enantiomers in high purity. nih.gov Preparative chiral HPLC is essential for obtaining sufficient quantities of (3S)-3-methylhexane for further stereochemical studies or as a chiral building block. The primary requirements for a preparative CSP are high enantiorecognition ability and high loading capacity. nih.gov
The process involves scaling up an optimized analytical method to a larger diameter column (e.g., >20 mm i.d.) packed with the same CSP, often with a larger particle size (e.g., 10 or 20 µm) to reduce back pressure. ymcamerica.com The mobile phase composition and flow rate are adjusted to maximize throughput while maintaining resolution. The goal is to inject the largest possible amount of the racemic 3-methylhexane mixture per run without overloading the column, which would cause peak overlap and loss of purity. Fractions corresponding to the (3S)-3-methylhexane peak are collected, and the solvent is evaporated to yield the isolated, enantiopure compound. chiraltech.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Assignment and Enantiomeric Excess
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but in a standard achiral solvent, the NMR spectra of two enantiomers are identical. researchgate.netnih.gov To differentiate them, a chiral environment must be introduced into the NMR sample. This is typically achieved by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). researchgate.netnih.gov For a non-functionalized alkane like 3-methylhexane, the use of a CSA is the most practical approach.
A CSA forms weak, transient, and rapidly exchanging diastereomeric complexes with the enantiomers of the analyte. google.com These diastereomeric complexes are no longer mirror images and, therefore, have different magnetic environments. This difference results in the splitting of NMR signals, where a single peak for a given proton in the racemic analyte becomes two distinct peaks (or sets of peaks) in the presence of the CSA, one for each enantiomer. semmelweis.hu
The enantiomeric excess (ee) can then be accurately determined by integrating the corresponding signals for the (S) and (R) enantiomers. nih.govrug.nlresearchgate.net The formula used is:
ee (%) = [ | (Integral S) - (Integral R) | / | (Integral S) + (Integral R) | ] x 100
Assigning the absolute configuration (i.e., determining which peak corresponds to the (S)-enantiomer and which to the (R)-enantiomer) is more complex. purechemistry.org It often requires either the availability of an enantiopure standard of (3S)-3-methylhexane for comparison or the application of established empirical models for specific CSAs, which may not be available for simple alkanes. sci-hub.senih.gov Advanced techniques combining experimental NMR data with computational modeling can also aid in absolute configuration assignment. nih.gov
Table 3: Hypothetical ¹H-NMR Data for 3-Methylhexane in the Presence of a Chiral Solvating Agent
| Sample Composition | Analyte Proton | Chemical Shift (δ) in Achiral Solvent | Appearance with Chiral Solvating Agent | Integration Ratio (S:R) |
|---|---|---|---|---|
| Racemic 3-Methylhexane | CH₃ (at C3) | 0.85 (doublet) | Two distinct doublets at δ 0.84 and δ 0.86 | 50 : 50 |
| Enantioenriched (3S)-3-Methylhexane | CH₃ (at C3) | 0.85 (doublet) | Two distinct doublets at δ 0.84 and δ 0.86 | 95 : 5 |
This table provides a hypothetical illustration of how the NMR signal for the methyl group at the chiral center of 3-methylhexane might split in the presence of a CSA, allowing for the determination of enantiomeric excess. The specific chemical shifts are illustrative.
Table of Compounds Mentioned
| Compound Name |
|---|
| (3S)-3-Methylhexane |
| 3-Methylhexane |
| Helium |
| Heptane |
| Hexane |
| Hydrogen |
| Isopropanol |
Chiral Solvating Agents and Chiral Derivatizing Agents in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in an achiral environment as they are isochronous. To overcome this limitation, chiral auxiliaries are employed to induce diastereomeric interactions, leading to the differentiation of NMR signals for the enantiomers. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This interaction creates a different magnetic environment for each enantiomer, resulting in separate NMR signals. The magnitude of the chemical shift difference (Δδ) depends on the strength and nature of the interaction between the CSA and the analyte. For a non-polar alkane like 3-methylhexane, which lacks functional groups for strong interactions like hydrogen bonding or dipole-dipole interactions, the use of CSAs that rely on weaker forces such as van der Waals interactions and shape complementarity is necessary. researchgate.net
While specific data for 3-methylhexane with common CSAs is not extensively documented in readily available literature, the principle can be illustrated with data for analogous chiral compounds. For instance, the enantiomers of chiral alcohols have been successfully resolved using various CSAs, demonstrating the potential for this technique.
Chiral Derivatizing Agents (CDAs) , in contrast, react covalently with the analyte to form stable diastereomers. nih.gov These diastereomers, having different physical properties, will exhibit distinct NMR spectra. The choice of CDA is crucial and depends on the presence of a suitable functional group in the analyte for the derivatization reaction. Since 3-methylhexane is a saturated hydrocarbon without any functional groups, the application of traditional CDAs is not feasible. This limitation highlights the challenge in the enantiomeric analysis of non-functionalized chiral alkanes.
| Method | Principle | Interaction with (3S)-3-Methylhexane | Advantages | Limitations for (3S)-3-Methylhexane |
| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes. | Weak van der Waals forces and shape complementarity. | Non-destructive, sample can be recovered. | Small chemical shift differences due to weak interactions. |
| Chiral Derivatizing Agents (CDAs) | Formation of stable, covalent diastereomers. | Not applicable due to the lack of functional groups. | Larger chemical shift differences, more robust. | Requires a reactive functional group on the analyte. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. schrodinger.comspectroscopyeurope.com
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com VCD spectra are rich in structural information as they arise from the vibrational transitions within the molecule. The absolute configuration of a molecule can be determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the (S)-enantiomer). schrodinger.com If the experimental and calculated spectra match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is confirmed. For a molecule like (3S)-3-methylhexane, which lacks strong chromophores, VCD is a particularly suitable technique. researchgate.net
Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which arises from electronic transitions. nih.gov ECD is highly sensitive to the stereochemistry of molecules containing chromophores. However, for a saturated alkane like 3-methylhexane, which does not possess a traditional chromophore, the electronic transitions occur at very high energies (in the far-UV region), making ECD measurements challenging. researchgate.net The lack of strong chromophores results in very weak ECD signals, which can be difficult to measure and interpret accurately. researchgate.net
| Technique | Principle | Applicability to (3S)-3-Methylhexane | Advantages | Challenges |
| VCD | Differential absorption of circularly polarized infrared light. | Highly applicable for determining absolute configuration. | Sensitive to the entire molecular structure; does not require a chromophore. | Requires quantum chemical calculations for interpretation. |
| ECD | Differential absorption of circularly polarized UV-Vis light. | Limited applicability due to the lack of a chromophore. | Highly sensitive for molecules with chromophores. | Very weak signals for saturated alkanes like 3-methylhexane. |
Optical Rotation and Polarimetry: Principles and Applications in (3S)-3-Methylhexane Analysis
Polarimetry is a fundamental technique for the analysis of chiral compounds, based on their ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity. britannica.com The angle of rotation is measured using a polarimeter. phytochemia.com
The specific rotation ([α]) is a characteristic physical property of a chiral compound and is defined as the observed rotation under standardized conditions of concentration, path length, temperature, and wavelength. rudolphresearch.com The specific rotation of the two enantiomers of a chiral molecule are equal in magnitude but opposite in sign. For example, if (3S)-3-methylhexane is levorotatory (rotates light to the left, designated with a '–' sign), then (3R)-3-methylhexane will be dextrorotatory (rotates light to the right, designated with a '+' sign) by the same amount.
The measurement of optical rotation can be used to determine the enantiomeric excess (ee) of a sample. The enantiomeric excess is a measure of the purity of a chiral substance and is calculated using the following formula:
ee (%) = (observed specific rotation / specific rotation of the pure enantiomer) × 100
For a racemic mixture (a 50:50 mixture of both enantiomers), the optical rotation is zero because the rotations of the individual enantiomers cancel each other out. While the principle is straightforward, obtaining accurate specific rotation values for simple alkanes like 3-methylhexane can be challenging due to their relatively small rotational values. researchgate.net
| Parameter | Definition | Relevance to (3S)-3-Methylhexane |
| Optical Rotation | The angle by which the plane of polarized light is rotated when passing through a sample of a chiral compound. | A measurable property of (3S)-3-methylhexane that distinguishes it from its enantiomer and achiral isomers. |
| Specific Rotation ([α]) | The standardized optical rotation of a compound at a specific concentration, path length, temperature, and wavelength. | A characteristic physical constant for (3S)-3-methylhexane used for identification and purity assessment. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, indicating the excess of one enantiomer over the other. | Can be determined for a sample of 3-methylhexane by measuring its optical rotation and comparing it to the specific rotation of the pure enantiomer. |
Chiral Recognition Mechanisms and Interactions Involving 3s 3 Methylhexane
Supramolecular Interactions of (3S)-3-Methylhexane with Chiral Receptors
The primary context for the study of supramolecular interactions involving (3S)-3-methylhexane is enantioselective gas chromatography (GC). In this technique, the enantiomers of 3-methylhexane (B165618) are separated by passing them through a capillary column coated with a chiral stationary phase (CSP). The CSP acts as a chiral receptor, forming transient, non-covalent diastereomeric complexes with the (3S)- and (3R)-enantiomers. The difference in the stability of these complexes leads to different retention times, allowing for their separation.
For chiral alkanes, which lack functional groups for strong interactions like hydrogen bonding or dipole-dipole forces, the recognition mechanism is primarily based on steric fit and van der Waals interactions. nih.gov Modified cyclodextrins are the most effective and widely used chiral selectors for this purpose. These cyclic oligosaccharides possess a truncated cone or toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior.
The chiral discrimination process involves the inclusion of the 3-methylhexane molecule, or a part of it, into the hydrophobic cavity of the cyclodextrin (B1172386). The enantioselectivity arises from the different goodness-of-fit between each enantiomer and the chiral environment of the cyclodextrin cavity and its derivatized rim. The interaction is a delicate balance of enthalpy and entropy. For a similar chiral alkane, (S)-4-methyloctane, it was observed to have a stronger interaction and thus a longer retention time on a β-cyclodextrin-based CSP compared to its (R)-enantiomer, an effect attributed to more favorable van der Waals contacts. nih.gov This principle of differential inclusion and surface association dictates the separation of (3S)-3-methylhexane from its mirror image.
Table 1: Chiral Stationary Phases (CSPs) for Separation of Alkane Enantiomers This table summarizes common chiral selectors used in gas chromatography capable of resolving enantiomers of volatile, non-functionalized alkanes like 3-methylhexane.
| Chiral Selector Class | Specific Example | Underlying Interaction Mechanism | Typical Analytes |
|---|---|---|---|
| Derivatized Cyclodextrins | Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin | Inclusion complexation within the hydrophobic cavity; van der Waals forces; steric repulsion. | Chiral alkanes (C7-C8), including 3-methylhexane and 2,3-dimethylpentane. pherobase.com |
| Derivatized Cyclodextrins | Permethylated β-cyclodextrin | Primarily inclusion complexation, with selectivity influenced by the methyl derivatives at the rim. | Monoterpenes, various volatile chiral hydrocarbons. researchgate.net |
| Chiral Metal Complexes | Metal (e.g., Mn(II)) complexes with chiral ligands | Coordination complexation (less common for alkanes); dipole-induced dipole interactions. | More applicable to analytes with functional groups, but can show some effect for unsaturated hydrocarbons. |
| Amino Acid Derivatives | N-trifluoroacetyl-L-isoleucine lauryl ester | Hydrogen bonding; dipole-dipole interactions (not effective for alkanes). nih.gov | N-TFA amino acid esters (historical significance for demonstrating chiral GC). nih.gov |
Molecular Recognition in Biological Systems (Non-human) Involving (3S)-3-Methylhexane
The recognition of a simple, volatile alkane like (3S)-3-methylhexane in a non-human biological system is most likely to occur in the context of olfaction or chemical signaling (pheromones/kairomones). Biological olfactory receptors are chiral proteins, and it is well-established that they can differentiate between the enantiomers of a chiral odorant, leading to different perceived smells or different behavioral responses. For instance, the enantiomers of carvone (B1668592) are perceived by humans as spearmint and caraway.
While specific research detailing the recognition of (3S)-3-methylhexane by a non-human biological receptor is limited, general principles of olfaction provide a clear framework. The Pherobase, a database of pheromones and semiochemicals, lists 3-methylhexane (without specifying the enantiomer) as a semiochemical for the Blackbuck antelope (Antilope cervicapra), where it is categorized as a pheromone.
The recognition mechanism would involve the binding of the (3S)-3-methylhexane molecule within a hydrophobic binding pocket of an olfactory receptor protein. The discrimination between the (3S)- and (3R)-enantiomers would arise from the three-dimensional arrangement of the amino acid residues forming this pocket. According to the Easson-Stedman hypothesis, a "three-point" interaction between the chiral molecule and the chiral receptor is necessary for effective discrimination. For 3-methylhexane, these "points" would not be functional groups but rather the different alkyl chains attached to the stereocenter (a hydrogen, a methyl group, an ethyl group, and a propyl group). The differential steric and van der Waals interactions of these groups with the receptor's binding site would lead to a difference in binding affinity or a difference in the conformational change induced in the receptor upon binding, ultimately resulting in a distinct downstream signal. Studies on rats have shown that olfactory receptors can discriminate between alkanes based on their size and shape, supporting the concept of specific binding pockets for such molecules. nih.gov
Theoretical and Computational Modeling of Chiral Discrimination Phenomena
Given the subtle nature of the interactions governing the chiral recognition of (3S)-3-methylhexane, theoretical and computational methods are indispensable tools for elucidating the underlying mechanisms at a molecular level. These approaches can model the diastereomeric complexes formed between the enantiomers of 3-methylhexane and a chiral receptor, providing insights that are difficult to obtain experimentally.
The main computational techniques employed are Molecular Dynamics (MD) simulations and Quantum Mechanical (QM) calculations.
Molecular Dynamics (MD) simulations can model the dynamic behavior of the host-guest system over time. By simulating the movement of all atoms in the system, MD can reveal the preferred binding orientations (poses) of (3S)-3-methylhexane versus (3R)-3-methylhexane within a chiral receptor, such as a cyclodextrin. It can also be used to calculate the potential mean force, which provides information on the free energy landscape of the binding process.
Quantum Mechanical (QM) calculations , often using Density Functional Theory (DFT), provide a more accurate description of the electronic interactions. These methods are crucial for calculating the binding energies of the diastereomeric complexes. The difference in the Gibbs free energy of binding (ΔΔG) between the complex of the chiral selector with (3S)-3-methylhexane and the complex with (3R)-3-methylhexane is the ultimate determinant of chiral recognition. A negative ΔΔG indicates a more stable complex and, in chromatography, a longer retention time. QM calculations can dissect this energy into its enthalpic and entropic components, clarifying whether the discrimination is driven by more favorable interactions (enthalpy) or by conformational and solvation effects (entropy). nih.gov
While extensive studies specifically on 3-methylhexane are not widely published, this dual computational approach has been successfully applied to similar systems, such as the discrimination of mandelic acid enantiomers by BINOL, providing a robust framework for understanding these phenomena. nih.gov
Table 2: Computational Methods for Modeling Chiral Discrimination This table outlines the key computational techniques used to study the chiral recognition of molecules like (3S)-3-methylhexane.
| Computational Method | Key Principles | Information Obtained | Relevance to (3S)-3-Methylhexane |
|---|---|---|---|
| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Uses classical physics (force fields) to model atomic motions and interactions over time. | Binding poses, conformational preferences, complex lifetimes, relative binding free energies. | Predicts how (3S)-3-methylhexane fits inside a chiral receptor (e.g., cyclodextrin) and its stability over time. |
| Quantum Mechanics (QM), e.g., Density Functional Theory (DFT) | Solves approximations of the Schrödinger equation to describe the electronic structure and energy of the molecule. | Accurate binding energies (ΔG, ΔH), nature of intermolecular forces (e.g., van der Waals), electron density distribution. | Quantifies the energy difference between the binding of (3S)- and (3R)-3-methylhexane to a selector, explaining the basis of enantioselectivity. nih.gov |
| Hybrid QM/MM | Treats the most important region (e.g., the binding site) with high-level QM and the rest of the system (e.g., solvent) with faster MM. | Balances accuracy and computational cost for large systems. | Allows for accurate energy calculations of the interaction between (3S)-3-methylhexane and a receptor while including the effect of the larger environment. |
Enantioselective Adsorption and Desorption Processes on Chiral Surfaces
Enantioselective adsorption on a solid surface is another critical mechanism for chiral recognition, forming the basis for heterogeneous catalysis and preparative chiral separations. A surface can be made chiral in two primary ways: by adsorbing a layer of chiral molecules onto an achiral surface, or by using a material that is intrinsically chiral.
For a non-polar alkane like (3S)-3-methylhexane, discrimination relies on the precise topography of the chiral surface.
Intrinsically Chiral Surfaces: These include the surfaces of chiral crystals (e.g., quartz) or high Miller-index surfaces of achiral metals (e.g., Pt, Cu). These metal surfaces can expose atomic steps and kinks that are arranged in a chiral fashion. For example, the Cu(643) surface exists in two non-superimposable mirror-image forms, Cu(643)R and Cu(643)S. The adsorption energy of a chiral molecule can differ on these enantiomeric surfaces. Theoretical studies on chiral alkanes adsorbed on chiral platinum surfaces have predicted that the desorption energies of the R- and S-enantiomers can differ, which would lead to enantioselective desorption in a temperature-programmed desorption (TPD) experiment. This difference arises from the varying efficiency with which the three-dimensional shape of each enantiomer can maximize its van der Waals contact with the chiral arrangement of atoms on the surface.
Chirally Modified Surfaces: An achiral surface, such as Pt(111), can be rendered chiral by the adsorption of a chiral modifier. For example, adsorbing enantiopure 2-butanol (B46777) creates chiral binding sites on the platinum surface. These sites can then show preferential adsorption for one enantiomer of a different chiral molecule. While this has been demonstrated with more functionalized molecules, the principle applies to alkanes as well, where the pre-adsorbed chiral layer creates pockets and templates that sterically favor the binding of one enantiomer of 3-methylhexane over the other.
The process is reversible, and the difference in adsorption energies (ΔE_ads) between the (3S)- and (3R)-enantiomers on a given chiral surface dictates the enantioselectivity of both adsorption and desorption processes.
Table 3: Types of Chiral Surfaces for Enantioselective Adsorption This table describes different categories of solid surfaces capable of discriminating between enantiomers like (3S)-3-methylhexane.
| Surface Type | Description | Mechanism of Chiral Recognition | Example |
|---|---|---|---|
| Intrinsically Chiral Metal Surfaces | High Miller-index planes of achiral metals that expose a chiral arrangement of atomic terraces, steps, and kinks. | Diastereomeric interaction based on the geometric fit and maximization of van der Waals forces between the chiral alkane and the chiral surface topography. | Cu(643)R and Cu(643)S surfaces discriminating between enantiomers of 3-methylcyclohexanone. |
| Chiral Crystal Facets | Surfaces of crystals that belong to a chiral space group. | The ordered, chiral arrangement of atoms or ions on the crystal face provides specific binding sites that differentiate enantiomers. | Chiral TbPO4·H2O nanocrystals showing enantioselective adsorption of amino acids. |
| Chirally Modified Achiral Surfaces | An achiral surface (e.g., a low-index metal plane or graphite) functionalized with a layer of a single enantiomer of a chiral molecule. | The adsorbed chiral modifiers create a chiral environment, forming supramolecular binding pockets that preferentially adsorb one enantiomer from a racemic mixture. | A Pt(111) surface modified with (R)-2-butanol preferentially adsorbs (R)-propylene oxide. |
Natural Occurrence, Biosynthesis, and Environmental Distribution of 3s 3 Methylhexane
Isolation and Identification of (3S)-3-Methylhexane from Natural Sources (Non-human)
Detailed investigations into the chemical composition of various natural sources have occasionally identified methyl-branched alkanes. However, specific reports on the isolation of the (3S)-enantiomer of 3-methylhexane (B165618) are scarce in scientific literature.
The metabolic diversity of microorganisms, including bacteria and fungi, allows for the production of a wide array of volatile organic compounds. While branched-chain fatty acids, the precursors to branched alkanes, are known to be produced by many bacteria, the specific identification of (3S)-3-methylhexane as a fermentation product is not well-documented. General pathways for alkane biosynthesis in microbes, particularly cyanobacteria, have been elucidated, which convert fatty acid derivatives into alkanes nih.gov. These pathways are known to be capable of producing branched alkanes when provided with the appropriate precursors exeter.ac.uk. However, the stereospecificity of these pathways concerning short-chain alkanes like 3-methylhexane remains an area requiring further research.
Essential oils are complex mixtures of volatile compounds that contribute to the aroma and biological activities of plants nih.gov. While these oils are rich in terpenes and other organic molecules, the presence of short-chain branched alkanes like 3-methylhexane is not a common feature. Extensive analyses of various plant essential oils have identified a multitude of compounds, but specific reports detailing the isolation of (3S)-3-methylhexane are not readily found in the current body of scientific literature. The biosynthesis of alkanes in plants is known to occur, but these are typically longer-chain, unbranched or methyl-branched alkanes that form part of the epicuticular wax peercommunityjournal.org.
Insects utilize a complex language of chemical signals, known as semiochemicals, for communication. Among these, cuticular hydrocarbons (CHCs) play a crucial role in mate recognition, species identification, and social interactions nih.gov. Methyl-branched CHCs are common components of these chemical profiles researchgate.net.
A significant study on the stereochemistry of methyl-branched hydrocarbons isolated from 20 species across nine insect orders revealed a consistent pattern: all identified chiral methyl-branched alkanes possessed the (R)-configuration pnas.org. This finding suggests that if 3-methylhexane were a component of the cuticular hydrocarbons in these insects, it would likely be (R)-3-methylhexane.
However, the egg parasitoid wasp, Ooencyrtus kuvanae, provides a noteworthy exception to this trend. Research has shown that a specific blend of (5S)-methylheptacosane and (5R,17S)-dimethylheptacosane is attractive to males of this species, indicating that the (S)-configuration can be biologically active in insect communication nih.gov. While this finding pertains to a much larger molecule, it opens the possibility for the existence and functional significance of other (S)-methylalkanes in the insect world. To date, there are no specific reports identifying (3S)-3-methylhexane as a pheromone or semiochemical in any insect species.
| Source Category | Organism/Product | Compound Identified | Stereochemistry |
| Insects | General (20 species across 9 orders) | Methyl-branched cuticular hydrocarbons | Consistently (R) pnas.org |
| Insects | Egg parasitoid wasp (Ooencyrtus kuvanae) | 5-methylheptacosane (part of an attractive blend) | (S) nih.gov |
Elucidation of Biosynthetic Pathways Leading to (3S)-3-Methylhexane in Organisms (Non-human)
The biosynthesis of branched-chain alkanes is intrinsically linked to fatty acid metabolism. The introduction of a methyl branch is typically achieved through the incorporation of specific precursor molecules into the growing fatty acid chain.
The stereochemistry of methyl-branched alkanes is determined during the biosynthetic process, likely at the stage of fatty acid synthesis. The proposed mechanism involves a stereoselective reduction of an α,β-unsaturated thioester intermediate by an enoyl-ACP reductase domain of the fatty acid synthase pnas.org. This enzymatic step establishes the chirality of the methyl-bearing carbon.
While the prevalence of the (R)-configuration in insect methyl-branched CHCs suggests a common enzymatic machinery with a specific stereoselectivity, the mechanisms that might lead to an (S)-configuration are less understood. The case of Ooencyrtus kuvanae suggests that enzymes capable of producing (S)-methylalkanes exist in the insect kingdom, although the specific enzymes and their mechanisms have not yet been characterized nih.gov. The principles of enzyme stereoselectivity dictate that the three-dimensional structure of the enzyme's active site determines which enantiomer of a product is formed youtube.com.
The biosynthesis of 3-methylalkanes is believed to start with the incorporation of a propionyl-CoA starter unit into the fatty acid synthesis pathway. Propionyl-CoA can be derived from several metabolic sources, including the catabolism of the amino acids valine, isoleucine, and threonine, as well as the β-oxidation of odd-chain fatty acids wikipedia.orgnih.govnih.gov.
The general proposed pathway for the formation of a methyl-branched alkane is as follows:
Precursor Formation: Generation of propionyl-CoA from sources like amino acid catabolism.
Fatty Acid Synthesis: Propionyl-CoA serves as a primer for fatty acid synthase, which then adds two-carbon units from malonyl-CoA to elongate the chain. This process results in the formation of a methyl-branched fatty acid.
Conversion to Alkane: The resulting methyl-branched fatty acid is then converted to an alkane. In bacteria, this is often a two-step process involving an acyl-ACP reductase to form an aldehyde, followed by an aldehyde-deformylating oxygenase to produce the alkane nih.gov. In insects, a similar pathway involving cytochrome P450-mediated decarbonylation is thought to occur pnas.org.
The formation of 3-methylhexane would specifically require the elongation of a propionyl-CoA starter unit by two molecules of malonyl-CoA, followed by the conversion of the resulting 3-methylhexanoyl-CoA (or its ACP derivative) to 3-methylhexane. The stereochemistry of the final product would be determined by the stereospecificity of the enzymes involved in the fatty acid elongation steps.
| Precursor Molecule | Metabolic Source | Resulting Branched Structure |
| Propionyl-CoA | Catabolism of valine, isoleucine, threonine; β-oxidation of odd-chain fatty acids wikipedia.orgnih.govnih.gov | Methyl-branched alkanes (e.g., 3-methylalkanes) |
| Acetyl-CoA | General metabolism | Straight-chain alkanes peercommunityjournal.org |
Environmental Fate and Distribution of (3S)-3-Methylhexane
The environmental fate and distribution of (3S)-3-methylhexane, a volatile branched-chain alkane, are governed by its physicochemical properties and its susceptibility to various degradation processes. As a component of petroleum and refined products, its release into the environment can occur through industrial emissions, fuel spills, and evaporation. Once in the environment, its distribution is largely dictated by its high volatility and low water solubility, leading to its partitioning primarily into the atmosphere. The persistence of (3S)-3-methylhexane is then determined by the efficiency of abiotic and biotic degradation pathways.
Abiotic Degradation Pathways
The primary abiotic degradation pathway for (3S)-3-methylhexane in the environment is through atmospheric photooxidation. Due to their chemical structure, alkanes are generally resistant to hydrolysis and direct photolysis in the aquatic environment.
Atmospheric Oxidation: In the troposphere, the dominant degradation process for (3S)-3-methylhexane is its reaction with hydroxyl radicals (•OH). mdpi.comnih.gov This reaction initiates a cascade of oxidation events that ultimately lead to the formation of carbon dioxide, water, and other smaller organic compounds. The rate of this initial reaction is a key determinant of the atmospheric lifetime of the compound. The reaction proceeds by the abstraction of a hydrogen atom from the alkane molecule, forming a water molecule and an alkyl radical. Given the presence of tertiary carbon in 3-methylhexane, hydrogen abstraction is expected to be favored at this position due to the higher stability of the resulting tertiary radical.
The rate constants for the reaction of 3-methylhexane with hydroxyl radicals have been determined in several studies, as detailed in the table below. These rates are crucial for atmospheric modeling and for estimating the persistence of the compound in the air.
Atmospheric Reaction Rate Constants for 3-Methylhexane with Hydroxyl Radicals
| Temperature (K) | Rate Constant (kOH) (cm3 molecule-1 s-1) | Reference |
|---|---|---|
| 298 | 6.54 x 10-12 | nih.gov |
Based on these reaction rates, the atmospheric lifetime of 3-methylhexane can be estimated. The lifetime is dependent on the concentration of hydroxyl radicals, which varies with factors such as time of day, season, and location.
Bioremediation and Microbial Degradation in Environmental Systems
Microbial degradation is a crucial process for the removal of (3S)-3-methylhexane from contaminated soils and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have the metabolic capability to utilize branched-chain alkanes as a source of carbon and energy.
Aerobic Biodegradation: Under aerobic conditions, the initial step in the microbial degradation of alkanes is the oxidation of the molecule, which is catalyzed by oxygenase enzymes. The most common mechanism involves the terminal or sub-terminal oxidation of the alkane chain. For branched alkanes like 3-methylhexane, the presence of the methyl group can influence the point of initial enzymatic attack. Key enzymes involved in this initial oxidation step include:
Cytochrome P450 monooxygenases: These enzymes are widespread in both bacteria and fungi and can hydroxylate a wide range of alkanes.
Alkane hydroxylases (AlkB): This is another important family of enzymes found in various bacteria that are responsible for the oxidation of medium-chain alkanes.
Following the initial hydroxylation to form an alcohol, the degradation pathway typically proceeds through further oxidation to an aldehyde and then a carboxylic acid. The resulting fatty acid can then be metabolized through the β-oxidation pathway.
Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of alkanes is also possible, although it is generally a slower process. The activation of the relatively inert C-H bond in alkanes under anaerobic conditions is a significant biochemical challenge. One of the well-established mechanisms for anaerobic alkane degradation is the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase. Research has shown that 3-methylhexane can be degraded under methanogenic conditions. nih.gov In a study investigating the biodegradation of several C7 and C8 iso-alkanes, 3-methylhexane was observed to be degraded by enrichment cultures derived from oil sands tailings ponds. nih.gov This suggests that anaerobic bioremediation could be a viable option for environments contaminated with this compound.
Bioremediation Strategies: The microbial degradation of (3S)-3-methylhexane is a key principle behind the bioremediation of contaminated sites. Bioremediation techniques aim to create optimal conditions for microbial activity to enhance the breakdown of contaminants. For soils contaminated with petroleum hydrocarbons, including branched alkanes, common bioremediation approaches include:
Landfarming: Contaminated soil is excavated and spread over a lined treatment area. The soil is periodically tilled to improve aeration, and nutrients and water are added to stimulate microbial growth and degradation.
Biopiles: Similar to landfarming, contaminated soil is excavated but is formed into piles. Aeration is typically supplied through a network of pipes, and moisture and nutrient levels are controlled to enhance microbial activity.
Bioaugmentation: This involves the introduction of specific microorganisms with known capabilities to degrade the target contaminants into the contaminated environment.
The effectiveness of bioremediation is dependent on various environmental factors, including temperature, pH, nutrient availability, and the presence of a suitable microbial community.
The following table lists some of the microbial genera known to be involved in the degradation of branched-chain alkanes.
Microbial Genera with Branched-Chain Alkane Degradation Capability
| Microorganism Type | Genus |
|---|---|
| Bacteria | Pseudomonas |
| Bacteria | Rhodococcus |
| Bacteria | Acinetobacter |
| Bacteria | Nocardia |
| Bacteria | Dietzia |
| Fungi | Aspergillus |
| Fungi | Penicillium |
| Fungi | Cunninghamella |
Computational Chemistry and Molecular Modeling of 3s 3 Methylhexane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For a simple, saturated alkane like (3S)-3-methylhexane, these calculations reveal insights into its stability and potential reactivity, which is particularly relevant in fields like combustion chemistry where isomers of heptane (B126788) are studied for their autoignition properties. researchgate.net Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure.
The electronic reactivity of (3S)-3-methylhexane can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.
Table 1: Calculated Electronic Properties of (3S)-3-Methylhexane (Illustrative DFT Results)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -10.8 eV | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | +0.5 eV | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | 11.3 eV | High value signifies high kinetic stability and low reactivity. |
| Global Hardness | 5.65 eV | Measures resistance to change in electron distribution. |
Note: These values are typical for small alkanes calculated using a common DFT functional (e.g., B3LYP) and are provided for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
The flexibility of the hexane (B92381) backbone in (3S)-3-methylhexane allows it to adopt numerous spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape, providing insights into the relative energies and populations of different conformers at a given temperature. nih.gov
The primary degrees of freedom are the dihedral angles along the C2-C3, C3-C4, and C4-C5 bonds. Rotations around these bonds lead to anti (180°) and gauche (±60°) arrangements. The lowest energy conformation is typically an extended all-anti arrangement, which minimizes steric hindrance. However, various gauche conformers lie close in energy and are significantly populated at room temperature. The chirality at the C3 position introduces a subtle asymmetry into the conformational energy surface.
Solvation can influence the conformational equilibrium. In a nonpolar solvent, the conformational preferences are similar to the gas phase. In a polar solvent like water, the hydrophobic effect can lead to more compact conformations to minimize the nonpolar surface area exposed to the solvent, although this effect is generally weak for small alkanes. MD simulations can model these effects explicitly by including solvent molecules in the simulation box. researchgate.netresearchgate.net
Table 2: Relative Energies of Key Conformers of 3-Methylhexane (B165618)
| Conformation (Dihedral Angles C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|
| anti, anti | 0.00 | Most stable, extended chain |
| gauche, anti | 0.9 - 1.2 | Single gauche interaction, slightly higher energy |
| anti, gauche | 0.9 - 1.2 | Single gauche interaction, slightly higher energy |
Note: Energies are representative values for alkane chains. The specific values for the (3S)-enantiomer would show minor differences due to the chiral center.
Ab Initio and DFT Studies on Chiral Properties and Optical Activity Predictions
The defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical rotation. Predicting the specific rotation, [α], from first principles is a significant challenge in computational chemistry but is crucial for assigning the absolute configuration of a molecule. ku.edunih.govchemrxiv.org
Table 3: Hypothetical Calculated Optical Rotation for (3S)-3-Methylhexane Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (298 K) | Calculated Specific Rotation [α]D |
|---|---|---|---|
| 1 (anti, anti) | 0.00 | 65% | +10.5° |
| 2 (gauche, anti) | 0.95 | 15% | -5.2° |
| 3 (anti, gauche) | 1.05 | 12% | +8.1° |
| 4 (other) | >1.5 | 8% | -2.5° |
| Boltzmann Average | - | 100% | +7.7° |
Note: This table is illustrative. It demonstrates the principle that the final predicted optical rotation is a weighted average over multiple conformers whose individual rotations can vary significantly.
Force Field Development and Validation for Chiral Alkane Systems
While quantum mechanical methods provide high accuracy, they are computationally too expensive for large-scale simulations, such as studying the bulk properties of liquids or long-timescale dynamics. For these applications, classical molecular mechanics, which relies on force fields, is the method of choice. A force field is a set of parameters and potential energy functions that describe the interactions between atoms.
Developing an accurate force field for chiral alkanes is challenging. The parameters must be able to reproduce not only bond lengths, angles, and dihedral energy profiles but also the subtle non-bonded interactions (van der Waals and electrostatic) that govern conformational energies and condensed-phase properties. For branched alkanes, specific parameters for tertiary and quaternary carbon atoms are needed to achieve good agreement with experimental data. aip.orgresearcher.life
Force fields like AMBER and NERD have been specifically parameterized for alkanes. aip.orgresearcher.lifenih.govresearchgate.net The validation process for a new force field typically involves comparing simulation results against a wide range of experimental data, such as liquid densities, heats of vaporization, and conformational energy differences derived from spectroscopy. A robust force field for (3S)-3-methylhexane would enable accurate simulations of its behavior in complex environments, bridging the gap between single-molecule quantum calculations and macroscopic properties.
Table 4: Key Components of a Force Field for Chiral Alkanes
| Term | Description | Importance for Chiral Alkanes |
|---|---|---|
| Bond Stretching | Energy penalty for deviating from equilibrium bond lengths. | Foundational for molecular geometry. |
| Angle Bending | Energy penalty for deviating from equilibrium bond angles. | Crucial for maintaining tetrahedral carbon geometry. |
| Dihedral Torsion | Describes the energy profile of rotation around a bond. | Defines the relative energies of gauche and anti conformers. |
| Van der Waals | Describes short-range repulsion and long-range attraction (dispersion). | Dominant term for intermolecular interactions and steric effects. |
Stereoselective Reactions and Chemical Transformations of 3s 3 Methylhexane
Stereospecific Functionalization and Derivatization Reactions
Direct functionalization of the chiral center in (3S)-3-methylhexane is challenging without compromising its stereochemical integrity. Most reactions that activate the tertiary C-H bond proceed through intermediates that are not stereospecific.
One of the most studied reactions is free-radical halogenation. The tertiary hydrogen at the chiral center is preferentially abstracted due to the relative stability of the resulting tertiary radical. However, this process leads to a loss of the original stereochemistry. For instance, the radical bromination of (S)-3-methylhexane produces a racemic mixture of (R)- and (S)-3-bromo-3-methylhexane. This occurs because the intermediate tertiary radical is planar, allowing the bromine radical to attack from either face with equal probability.
Another potential functionalization is oxidation. Iron(III) chloride (FeCl₃)-catalyzed photooxygenation in the presence of oxygen can produce the corresponding tertiary alcohol, 3-methyl-3-hexanol. Similar to halogenation, if this reaction proceeds via a radical or carbocationic intermediate at the chiral center, racemization is the expected outcome.
Derivatization of chiral alkanes can also be achieved using chiral derivatizing agents (CDAs), which are employed primarily for analytical purposes, such as determining enantiomeric purity via NMR spectroscopy or HPLC. wikipedia.org While not a bulk transformation, this involves reacting a derivative of (3S)-3-methylhexane (e.g., (S)-3-methyl-3-hexanol) with an enantiomerically pure CDA, such as Mosher's acid chloride, to form a mixture of diastereomers that can be distinguished analytically. wikipedia.org
| Reaction | Starting Material | Reagents | Product(s) | Stereochemical Outcome |
|---|---|---|---|---|
| Radical Bromination | (3S)-3-Methylhexane | Br₂, light | (R)-3-Bromo-3-methylhexane & (S)-3-Bromo-3-methylhexane | Racemization |
| Photooxygenation | (3S)-3-Methylhexane | O₂, FeCl₃, light | (R)-3-Methyl-3-hexanol & (S)-3-Methyl-3-hexanol | Racemization (expected) |
Catalytic Transformations Utilizing (3S)-3-Methylhexane as a Chiral Substrate
(3S)-3-Methylhexane and its parent compound, 3-methylhexane (B165618), are utilized as model substrates in heterogeneous catalysis, particularly in processes relevant to the petroleum industry. These transformations, such as isomerization and aromatization, are typically carried out at high temperatures over metal-supported catalysts, conditions under which the chiral center is often not preserved.
Isomerization: Platinum-based catalysts are used to isomerize 3-methylhexane into other C7 isomers, such as dimethylpentanes, to increase the octane (B31449) number of gasoline. Mechanistic studies using isotopically labeled 3-methylhexane have shown these rearrangements can occur through complex bond-shift or dehydrocyclization pathways involving cyclic intermediates. Under these conditions, any initial chirality in the (3S)-3-methylhexane feed is lost, leading to a mixture of achiral or racemic products.
Aromatization: On Pt/Al₂O₃ catalysts, 3-methylhexane can undergo dehydrocyclization to form aromatic compounds like toluene. This transformation inherently destroys the stereocenter as a planar, aromatic ring is formed.
While (3S)-3-methylhexane possesses a chiral scaffold, its utility as a chiral substrate to induce asymmetry in catalytic reactions is not widely documented. The high energy required to activate its C-H bonds typically leads to reaction conditions that result in racemization or destruction of the chiral center.
Mechanistic Investigations of Reactions Involving the Chiral Center
Mechanistic studies of reactions involving the chiral center of (3S)-3-methylhexane and its derivatives consistently highlight the formation of planar intermediates, which dictates the final stereochemistry.
SN1 Nucleophilic Substitution: Derivatives of (3S)-3-methylhexane, such as (S)-3-chloro-3-methylhexane, are classic substrates for studying SN1 reactions. The hydrolysis of (S)-3-chloro-3-methylhexane, for example, yields a racemic mixture of (R)- and (S)-3-methyl-3-hexanol. brainly.com The mechanism involves two key steps:
Formation of a Carbocation: The leaving group (Cl⁻) departs, forming a planar, sp²-hybridized tertiary carbocation. This step is the rate-determining step. brainly.comstudy.com
Nucleophilic Attack: The nucleophile (water) can attack the planar carbocation from either the top or bottom face with equal probability. youtube.com This non-selective attack results in a 50:50 mixture of the two possible enantiomers of the product alcohol, a process known as racemization. study.com
Radical Reactions: As discussed previously, reactions proceeding via a radical at the chiral center also lead to racemization. The abstraction of the hydrogen atom from the C3 position of (S)-3-methylhexane creates a trigonal planar tertiary radical. Subsequent reaction at this center, such as the addition of a bromine atom, occurs from either side, leading to a racemic product mixture.
| Reaction Type | Starting Material Example | Key Intermediate | Intermediate Geometry | Final Stereochemistry |
|---|---|---|---|---|
| SN1 Substitution | (S)-3-Chloro-3-methylhexane | 3-Methylhexan-3-yl cation | Trigonal Planar | Racemic Mixture |
| Radical Halogenation | (S)-3-Methylhexane | 3-Methylhexan-3-yl radical | Trigonal Planar | Racemic Mixture |
These mechanistic principles underscore a fundamental aspect of the chemistry of (3S)-3-methylhexane: while the molecule itself is chiral, reactions that directly involve the stereocenter tend to proceed through achiral, planar intermediates, resulting in the loss of optical activity. Preserving the stereochemistry during functionalization would require advanced catalytic methods, such as stereospecific C-H activation, that are not yet established for this simple chiral alkane.
Applications of 3s 3 Methylhexane in Academic Research and Specialty Materials
Use as a Chiral Building Block in Complex Molecule Synthesis
(3S)-3-Methylhexane serves as a crucial chiral building block in the asymmetric synthesis of complex organic molecules. The term "chiral building block" refers to a pre-existing chiral molecule that can be incorporated into a larger, more complex structure, thereby transferring its chirality. This strategy is of paramount importance in the synthesis of natural products and pharmaceuticals, where the biological activity is often dependent on the specific stereochemistry of the molecule.
One notable example is the synthesis of the epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. nih.gov In this multi-step synthesis, the chiral integrity of a precursor related to (3S)-3-Methylhexane is essential for establishing the desired stereochemistry in the final cyclohexanone (B45756) products. nih.gov The synthesis of such complex molecules with high enantiomeric purity is a significant challenge in organic chemistry, and the use of chiral building blocks like (3S)-3-Methylhexane provides an efficient and reliable solution.
Reference Standard for Chiral Analytical Method Development
The separation of enantiomers, which are mirror-image isomers of a chiral molecule, is a critical task in many scientific disciplines, including pharmacology, environmental science, and food chemistry. The development of robust and reliable analytical methods for this purpose requires the use of well-characterized chiral reference standards. (3S)-3-Methylhexane, along with its enantiomer (3R)-3-Methylhexane, serves as an important reference standard in the development and validation of chiral analytical methods, particularly in the field of gas chromatography (GC).
Chiral gas chromatography utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the two enantiomers of a racemic mixture. This results in different retention times for the (S) and (R) enantiomers, enabling their separation and quantification. Cyclodextrin-based chiral stationary phases have been shown to be particularly effective in the enantioseparation of simple chiral hydrocarbons like 3-methylhexane (B165618). researchgate.netresearchgate.net
The precise retention times of (3S)-3-Methylhexane and its enantiomer on a specific chiral column under defined analytical conditions serve as a benchmark for the performance of the analytical method. This data is crucial for method validation, ensuring the accuracy and reproducibility of the separation.
Below is an interactive data table summarizing typical analytical conditions for the chiral separation of 3-methylhexane enantiomers.
| Parameter | Value |
| Analytical Technique | Chiral Gas Chromatography (GC) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., β-cyclodextrin) |
| Column Type | Capillary Column |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Isothermal or Gradient |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Analyte | 3-Methylhexane (racemic mixture) |
Investigation of Chiral Properties in Advanced Materials Science
The incorporation of chiral molecules into materials can lead to the development of "chiral materials" with unique and often desirable optical, electronic, and mechanical properties. (3S)-3-Methylhexane and its derivatives are being explored as components in the creation of such advanced materials, particularly in the field of liquid crystals.
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The introduction of a chiral dopant into a liquid crystal can induce a helical superstructure, leading to the formation of a cholesteric or chiral nematic phase. beilstein-journals.org These materials have applications in displays, sensors, and optical devices.
While direct studies on (3S)-3-Methylhexane as a chiral dopant are not extensively documented, research on closely related chiral molecules provides strong evidence for its potential in this area. For instance, a study on the use of (3S,5R)-6-(benzyloxy)-3-methylhexane-1,5-diol in the organization of liquid crystals demonstrated that the chiral moiety can effectively induce a helical sense in the liquid crystalline phase. acs.org The efficiency of a chiral dopant in inducing a helical twist is quantified by its helical twisting power (HTP). The HTP is a measure of how tightly the helical superstructure is wound and is a critical parameter in the design of chiral liquid crystal materials. beilstein-journals.org
Role in Fundamental Research on Chirality and Stereoselectivity
(3S)-3-Methylhexane, due to its relatively simple structure, serves as an excellent model system for fundamental research into the nature of chirality and the principles of stereoselectivity. Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. Understanding the factors that govern stereoselectivity is a central theme in modern chemistry.
The study of the chiroptical properties of (3S)-3-Methylhexane, such as its interaction with polarized light, can provide valuable insights into the relationship between molecular structure and optical activity. Techniques like circular dichroism (CD) spectroscopy can be used to probe the chiral nature of molecules, although for simple alkanes like 3-methylhexane, the signals can be weak. researchgate.net
Future Directions and Emerging Research Avenues for 3s 3 Methylhexane Studies
Development of Novel Enantioselective Synthetic Strategies
The ability to produce enantiomerically pure compounds is crucial for understanding their specific biological and chemical properties. For chiral alkanes like (3S)-3-methylhexane, which lack functional groups that typically facilitate stereoselective reactions, the development of novel synthetic strategies is a significant research challenge.
Future research will likely focus on advancing catalytic methods that can establish the chiral center at the C3 position with high enantioselectivity. One promising approach involves the stereocontrolled reduction of precursor molecules. For instance, a key strategy that has been successfully applied to the synthesis of other chiral branched alkanes involves an intramolecular hydride transfer. acs.orgnih.gov This method utilizes a chiral auxiliary, such as a benzyloxy group with a defined stereochemistry, to direct the reduction of a tertiary propargylic alcohol complex. acs.orgnih.gov Subsequent hydrogenation and reductive elimination of the hydroxyl group can yield the desired sec-alkyl hydrocarbon with excellent stereochemical control. acs.orgnih.gov Adapting such methodologies to produce (3S)-3-methylhexane would be a significant step forward.
Further research into asymmetric hydrogenation, hydroformylation, and cross-coupling reactions catalyzed by novel chiral transition metal complexes could also provide efficient pathways to (3S)-3-methylhexane. The development of biocatalytic methods, employing enzymes engineered for high stereoselectivity on non-functionalized alkanes, presents another exciting and sustainable frontier.
Integration of Artificial Intelligence and Machine Learning in Chiral Compound Research
The intersection of artificial intelligence (AI) and chemistry offers powerful new tools for advancing research on chiral compounds like (3S)-3-methylhexane. Machine learning (ML) algorithms are increasingly being used to accelerate the discovery and development of enantioselective processes.
In the context of synthesis, ML models can be trained on existing reaction data to predict the enantiomeric excess (%ee) of asymmetric reactions, helping to identify optimal catalysts and reaction conditions. pherobase.com Generative AI models can even design novel chiral ligands with a high probability of inducing high enantioselectivity. pherobase.com
For structural elucidation, AI can significantly improve the analysis of chiroptical spectroscopies, such as circular dichroism. nih.govresearchgate.net By combining genetic algorithms with hierarchical clustering, AI can help assign the absolute configuration of complex chiral molecules with greater reliability, which is particularly challenging for flexible molecules like alkanes. nih.govresearchgate.net Furthermore, AI and ML are being integrated into chiral chromatography to enhance the precision and efficiency of enantiomer separation by optimizing experimental conditions and improving data analysis. acs.org
Advanced Analytical Techniques for Trace Enantiomeric Analysis
The accurate determination of enantiomeric purity is paramount in chiral science. Future research will continue to push the boundaries of analytical chemistry to achieve lower detection limits and higher resolution for chiral molecules like (3S)-3-methylhexane.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) remain the workhorses for enantioselective separation. wikipedia.orguky.eduthegoodscentscompany.com The development of novel CSPs with improved recognition capabilities for non-polar analytes like branched alkanes is an ongoing area of research. Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations that offers advantages in speed and efficiency. wikipedia.orgthegoodscentscompany.com
Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent amounts. wikipedia.orgnih.gov When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive and selective tool for chiral analysis, capable of identifying unknown chiral compounds in complex matrices. nih.gov The development of new chiral selectors and derivatization reagents will further enhance the capabilities of these techniques for trace enantiomeric analysis. uky.edunih.gov
Table 1: Comparison of Advanced Analytical Techniques for Chiral Analysis
| Technique | Principle | Advantages for (3S)-3-Methylhexane Analysis | Future Research Focus |
|---|---|---|---|
| Chiral GC/HPLC | Differential interaction with a chiral stationary phase | High resolution and established methodology | Development of novel CSPs for non-polar analytes |
| Chiral SFC | Separation using a supercritical fluid mobile phase | Fast, efficient, and uses less organic solvent | Optimization of methods for volatile alkanes |
| Chiral CE-MS | Separation based on electrophoretic mobility in a chiral selector environment, coupled with mass detection | High separation efficiency, low sample consumption, high sensitivity, and structural information | Design of new chiral selectors and interfaces for improved sensitivity |
Exploration of Undiscovered Natural Sources and Biochemical Roles (Non-human)
While 3-methylhexane (B165618) has been identified in human breath, its natural occurrence, particularly the specific (3S)-enantiomer, in other organisms is largely unknown. nih.gov A significant avenue for future research is the exploration of the natural world for sources of (3S)-3-methylhexane.
Methyl-branched hydrocarbons are known to be major components of cuticular lipids in insects, where they play crucial roles in preventing desiccation and acting as chemical signals (semiochemicals) for communication. researchgate.netpnas.orgnih.govnist.gov These compounds are involved in species and sex recognition, and in social insects, they mediate nestmate recognition and signal queen fertility. nih.govnist.gov Given that 3-methylhexane is listed as a semiochemical, it is plausible that (3S)-3-methylhexane is produced by certain insect species and plays a specific role in their chemical ecology. pherobase.com Future studies could involve the collection and chiral analysis of cuticular hydrocarbons from a wide range of insects to identify natural sources of (3S)-3-methylhexane.
Uncovering the biosynthetic pathways that produce these chiral alkanes in insects is another key research direction. pnas.orgnih.gov Understanding the enzymes and genes responsible for the stereospecific placement of the methyl group could provide valuable insights for developing biocatalytic production methods.
Sustainable Production and Environmental Impact Mitigation Research
As interest in specific chiral compounds grows, so does the need for sustainable production methods and a thorough understanding of their environmental impact. Future research in this area will be guided by the principles of green chemistry.
The development of biocatalytic routes, as mentioned earlier, is a prime example of sustainable synthesis, often proceeding under mild conditions with high selectivity. nih.govuky.edu Another approach is the utilization of renewable feedstocks and energy-efficient catalytic processes. pageplace.de For instance, research into using carbon dioxide as a C1 feedstock for synthesizing chiral molecules is a promising area that could contribute to a circular economy. pageplace.de
Regarding environmental impact, hexane (B92381) and its isomers are classified as volatile organic compounds (VOCs) that can contribute to air pollution. nih.gov While n-hexane is known to be the most toxic isomer, the environmental fate and potential long-term effects of 3-methylhexane, and specifically its enantiomers, are not well-studied. Future research should focus on the biodegradability of (3S)-3-methylhexane and its potential for bioaccumulation. Investigating its atmospheric chemistry, including reaction rates with hydroxyl radicals, will be crucial for modeling its environmental persistence and impact. Developing closed-loop systems for its production and use would also be essential to minimize emissions and mitigate environmental impact.
Table 2: Key Research Areas for Sustainable Production and Environmental Assessment
| Research Area | Objective | Potential Approaches |
|---|---|---|
| Sustainable Synthesis | Develop green and efficient methods for producing enantiomerically pure (3S)-3-methylhexane. | Biocatalysis, catalysis with earth-abundant metals, use of renewable feedstocks. |
| Environmental Fate | Determine the persistence and transformation of (3S)-3-methylhexane in the environment. | Biodegradation studies, atmospheric chemistry modeling, ecotoxicity assays. |
| Impact Mitigation | Minimize the release and negative effects of (3S)-3-methylhexane during its lifecycle. | Development of closed-loop production systems, solvent recycling technologies. |
Q & A
Basic Research Questions
Q. How can (3S)-3-methylhexane be distinguished from its structural isomers in complex mixtures?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to separate isomers based on retention indices. Validate with spectral libraries and reference standards. For stereochemical confirmation, employ chiral chromatography or nuclear magnetic resonance (NMR) with chiral solvating agents .
Q. What experimental methods are recommended for determining the boiling point of (3S)-3-methylhexane?
- Methodological Answer : Perform fractional distillation under controlled pressure and temperature, using a calibrated thermocouple for measurement. Compare results with literature values (e.g., NIST 364.2–365.2 K) and validate via vapor-pressure curves or computational methods like Quantitative Structure-Property Relationship (QSPR) .
Q. How do isomer effects influence the pyrolysis behavior of (3S)-3-methylhexane compared to linear hexanes?
- Methodological Answer : Conduct pyrolysis experiments in a jet-stirred reactor (JSR) at intermediate-to-high temperatures (800–1200 K) and pressures (1–10 atm). Analyze speciation via GC-MS and compare reactivity trends (e.g., branching-induced resistance to C–C bond cleavage) using detailed kinetic models validated against experimental data .
Q. What safety protocols are critical when handling (3S)-3-methylhexane in laboratory settings?
- Methodological Answer : Follow SOPs for volatile hydrocarbons: use fume hoods, explosion-proof equipment, and inert gas purging during transfers. Monitor airborne concentrations with PID detectors and implement spill containment measures (e.g., activated carbon adsorption). Reference OSHA/NIOSH guidelines for hexane derivatives .
Advanced Research Questions
Q. How can kinetic models for (3S)-3-methylhexane combustion be validated against experimental data?
- Methodological Answer : Develop a high-temperature kinetic mechanism using software like Chemkin. Validate against laminar burning velocity measurements (via spherical bomb experiments) and pyrolysis speciation data (e.g., intermediate radical concentrations from JSR-GC/MS). Incorporate pressure-dependent rate constants and isomer-specific branching ratios .
Q. What strategies resolve co-elution issues when analyzing (3S)-3-methylhexane in hydrocarbon-rich matrices (e.g., bio-oils)?
- Methodological Answer : Employ two-dimensional gas chromatography (GC×GC) with a non-polar/polar column combination for enhanced resolution. Use chemometric tools (e.g., PARAFAC) for deconvolution of overlapping peaks. Confirm identity via high-resolution tandem MS (HRMS/MS) or isotopic labeling .
Q. How does the stereochemistry of (3S)-3-methylhexane affect its microbial degradation pathways in bioenergy systems?
- Methodological Answer : Use isotope tracing (e.g., -labeled substrate) in anaerobic bioreactors to track metabolic intermediates. Perform enantioselective enzyme assays (e.g., with dehydrogenases) to compare degradation rates of (3S) vs. (3R) configurations. Analyze pathways via metabolomics (LC-MS/MS) .
Q. What computational approaches predict the thermochemical properties of (3S)-3-methylhexane for biofuel applications?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate bond dissociation energies (BDEs) and heat of combustion. Validate with bomb calorimetry data. Use group additivity or neural network models for rapid estimation of properties like cetane number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
